2-Ethyl-1,3-dimethoxy-5-methylbenzene
Description
Properties
CAS No. |
32551-62-5 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-ethyl-1,3-dimethoxy-5-methylbenzene |
InChI |
InChI=1S/C11H16O2/c1-5-9-10(12-3)6-8(2)7-11(9)13-4/h6-7H,5H2,1-4H3 |
InChI Key |
KBHCITMKIJKTSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1OC)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,3-dimethoxy-5-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of 1,3-dimethoxy-5-methylbenzene with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require an inert atmosphere and a controlled temperature to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1,3-dimethoxy-5-methylbenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
2-Ethyl-1,3-dimethoxy-5-methylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds and as a model compound in studies of electrophilic aromatic substitution reactions.
Biology: Its derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Ethyl-1,3-dimethoxy-5-methylbenzene in chemical reactions typically involves the formation of a positively charged intermediate (arenium ion) during electrophilic aromatic substitutionThe specific molecular targets and pathways involved depend on the nature of the substituents and the reaction conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural analogs of 2-Ethyl-1,3-dimethoxy-5-methylbenzene differ primarily in substituent type, position, and functional groups. Below is a detailed comparison:
2-Ethyl-1,3-dimethylbenzene (CAS 2870-04-4)
- Substituents : Ethyl (position 2), methyl (positions 1 and 3).
- Key Differences : Lacks methoxy groups, which reduces its polarity and reactivity in oxidation or electrophilic substitution reactions compared to dimethoxy analogs.
- Applications : Primarily used in industrial solvents or as a precursor in alkylation reactions. Its simpler structure facilitates easier synthesis but limits versatility in complex organic syntheses .
2,4-Dibromo-1,3-dimethoxy-5-methylbenzene
- Substituents : Bromine (positions 2 and 4), methoxy (positions 1 and 3), methyl (position 5).
- Key Differences : Bromine substituents enhance electrophilic reactivity, making it suitable for cross-coupling reactions. The methyl group at position 5 sterically hinders certain reactions, unlike the ethyl group in the target compound.
- Applications : Serves as a precursor for synthesizing Drimiopsin A, a natural product with antimicrobial properties .
2-Ethyl-1,4-dimethylbenzene (CAS 1758-88-9)
- Substituents : Ethyl (position 2), methyl (positions 1 and 4).
- Key Differences : The shifted methyl group (position 4 vs. 5) alters steric effects and regioselectivity in reactions. The absence of methoxy groups reduces its ability to stabilize charged intermediates.
- Applications : Used in petrochemical industries and as a model compound in studying isomerization effects .
Comparative Data Table
| Compound Name | CAS Number | Substituent Positions | Key Functional Groups | Reactivity Profile | Primary Applications |
|---|---|---|---|---|---|
| This compound | Not provided | 2, 1, 3, 5 | Ethyl, methoxy, methyl | High (methoxy-directed reactions) | Pharmaceutical intermediates |
| 2-Ethyl-1,3-dimethylbenzene | 2870-04-4 | 2, 1, 3 | Ethyl, methyl | Moderate | Solvents, alkylation |
| 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene | Not provided | 2, 4, 1, 3, 5 | Bromo, methoxy, methyl | Very high (halogen reactivity) | Bioactive molecule synthesis |
| 2-Ethyl-1,4-dimethylbenzene | 1758-88-9 | 2, 1, 4 | Ethyl, methyl | Low | Petrochemical research |
Key Research Findings
Substituent Effects : Methoxy groups significantly enhance electrophilic aromatic substitution reactivity compared to methyl or ethyl groups. For example, brominated dimethoxybenzene derivatives () exhibit higher reactivity in Suzuki-Miyaura couplings than their alkyl-substituted counterparts .
This contrasts with 2-Ethyl-1,4-dimethylbenzene, where substituent positioning reduces steric interference .
Synthetic Utility : Dimethoxy-substituted compounds are prioritized in pharmaceutical synthesis due to their ability to stabilize transition states in C–H activation reactions ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
